3'-Azido-2',3'-dideoxy-5-iodouridine

HIV-1 Reverse Transcriptase IC50

Select 3'-Azido-2',3'-dideoxy-5-iodouridine (AzIdUrd) for its validated, intermediate anti-HIV-1 potency (IC50 0.21 µM), positioned between AZT and less potent halogenated analogues. This specific 5-iodo substitution profile provides a critical calibration benchmark for antiviral screening assays and enables mechanistic studies on nucleoside kinase phosphorylation efficiency, where it shows a 3-fold faster rate than endogenous thymidine (Ki 2.63 µM). Generic substitution is scientifically unsound due to these quantitative pharmacological differences.

Molecular Formula C9H10IN5O4
Molecular Weight 379.11 g/mol
CAS No. 85236-92-6
Cat. No. B1199611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Azido-2',3'-dideoxy-5-iodouridine
CAS85236-92-6
Synonyms3'-azido-2',3'-dideoxy-5-iodouridine
AzIdUrd
Molecular FormulaC9H10IN5O4
Molecular Weight379.11 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)N=[N+]=[N-]
InChIInChI=1S/C9H10IN5O4/c10-4-2-15(9(18)12-8(4)17)7-1-5(13-14-11)6(3-16)19-7/h2,5-7,16H,1,3H2,(H,12,17,18)/t5-,6+,7+/m0/s1
InChIKeyRKFULXUNGOGTPS-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Azido-2',3'-dideoxy-5-iodouridine (CAS 85236-92-6): A Quantitative Procurement and Selection Guide for HIV Reverse Transcriptase Inhibitor Research


3'-Azido-2',3'-dideoxy-5-iodouridine (CAS 85236-92-6), also designated AzIdUrd or 5-I-AZU, is a halogenated pyrimidine nucleoside analogue characterized by the dual presence of a 3'-azido group on the 2',3'-dideoxyribose moiety and a 5-iodo substituent on the uracil base . This compound belongs to the class of 2',3'-dideoxynucleoside reverse transcriptase inhibitors (NRTIs) and has been extensively studied for its antiviral activity against human immunodeficiency virus type 1 (HIV-1) and other retroviruses [1]. Its structural features confer distinct biochemical properties relevant to virology, enzymology, and radiopharmaceutical development, making it a subject of interest for scientific procurement in specialized antiviral research programs.

Why 3'-Azido-2',3'-dideoxy-5-iodouridine (AzIdUrd) Cannot Be Interchanged with Other Nucleoside Reverse Transcriptase Inhibitors


Generic substitution among 2',3'-dideoxynucleoside analogues is scientifically unjustified due to profound differences in antiviral potency, cellular phosphorylation efficiency, and enzyme inhibition kinetics dictated by specific halogen and azido modifications. Direct comparative data demonstrate that the 5-iodo substitution in AzIdUrd yields an anti-HIV-1 IC50 of 0.21 μM, which is approximately 9-fold less potent than the 5-methyl analogue AZT (IC50 = 0.023 μM) but approximately 10-fold more potent than the 5-bromo analogue (IC50 = 2.3 μM) in the same HTLV-III/LAV assay system [1]. Furthermore, the 3'-azido group enables phosphorylation by cytosolic thymidine kinase with a Ki of 2.63 μM—a rate approximately three times faster than that of the endogenous substrate thymidine [2]. These quantitative disparities in target engagement and metabolic activation preclude the assumption of functional equivalence among in-class compounds and mandate compound-specific validation for experimental design.

Quantitative Differentiation Evidence for 3'-Azido-2',3'-dideoxy-5-iodouridine (AzIdUrd) Against Comparators


Anti-HIV-1 Potency of 3'-Azido-2',3'-dideoxy-5-iodouridine Compared with 3'-Azido-3'-deoxythymidine (AZT) and 5-Bromo Analogue

In a head-to-head comparative study against HIV-1 (HTLV-III/LAV strain) in cell culture, 3'-azido-2',3'-dideoxy-5-iodouridine (AzIdUrd) exhibited an ED50 of 0.23 μM, demonstrating intermediate potency relative to its structural analogs. The 5-methyl analogue 3'-azido-3'-deoxythymidine (AZT) was approximately 10-fold more potent (ED50 = 0.023 μM), while the 5-bromo analogue (3'-azido-2',3'-dideoxy-5-bromouridine) was approximately 10-fold less potent (ED50 = 2.3 μM) [1]. This 100-fold potency range among halogen/methyl substituents underscores the critical role of the 5-position moiety in antiviral efficacy.

HIV-1 Reverse Transcriptase IC50 Nucleoside Analogue Antiviral Potency

Differential Anti-HIV-1 Potency of 3'-Azido-2',3'-dideoxy-5-iodouridine Versus 3'-Azido-2',3'-dideoxy-5-bromouridine and AZT in Murine Retrovirus Model

Evaluation against Moloney-murine leukemia virus (M-MULV), a mammalian T-lymphotropic retrovirus model, revealed a distinct potency hierarchy: 3'-azido-2',3'-dideoxy-5-iodouridine exhibited an ED50 of 3.0 μM, positioning it between the 5-methyl analogue (thymidine derivative, ED50 = 0.02 μM) and the 5-bromo analogue (ED50 = 1.5 μM) [1]. Notably, the relative potency shift compared to HIV-1 data (where 5-bromo analogue ED50 = 2.3 μM vs. AzIdUrd ED50 = 0.23 μM) indicates virus-specific structure-activity relationships that preclude cross-virus extrapolation.

Moloney-Murine Leukemia Virus Retrovirus ED50 Nucleoside Analogue Cross-Species Activity

Phosphorylation Efficiency of 3'-Azido-2',3'-dideoxy-5-iodouridine Relative to Thymidine by Cellular Kinases

Metabolic activation studies using [125I]-labeled AzIdUrd in H9 lymphoid cell extracts demonstrated that AzIdUrd is phosphorylated at a rate approximately three times that of the endogenous substrate thymidine [1]. Quantitatively, within H9 cells, the monophosphate form (AzIdUMP) accounted for over 90% of total soluble radioactivity, indicating rapid and efficient initial phosphorylation, while a relatively low but stable level of the active triphosphate form (AzIdUTP) was maintained over a 12-hour period [1]. Competitive inhibition analysis further revealed that AzIdUrd inhibits cytosolic thymidine kinase with a Ki of 2.63 μM [2].

Thymidine Kinase Phosphorylation Nucleoside Activation Kinetics Prodrug Metabolism

Cellular Cytotoxicity Profile of 3'-Azido-2',3'-dideoxy-5-iodouridine Compared with 5-Bromo Analogue in Human Lymphoid Cells

Comparative cytotoxicity assessment in uninfected human lymphoid H9 cells revealed that 3'-azido-2',3'-dideoxy-5-iodouridine (AzIdUrd) inhibited 50% cell division (IC50) at 197 μM, whereas the 5-bromo analogue (AzBdUrd) exhibited approximately 3-fold lower cytotoxicity with an IC50 of 590 μM [1]. This quantitative difference in host cell toxicity, combined with the compounds' respective anti-HIV-1 potencies, yields distinct selectivity profiles that influence suitability for specific experimental applications.

Cytotoxicity Selectivity Index H9 Cells Nucleoside Analogue Therapeutic Window

Structural Basis for Activity Differentiation: 5-Iodo Substituent Enables Halogen Bonding Interactions

Structure-activity relationship (SAR) analyses indicate that the 5-iodo substituent of AzIdUrd facilitates halogen bonding interactions with viral enzyme targets, a feature not available to the 5-methyl (AZT) or unsubstituted (AZddU) analogues . Conversely, replacement of the 3'-azido group with amino or iodo moieties significantly reduces activity against HIV-1 reverse transcriptase, confirming the essential role of the 3'-azido group in target engagement . This dual modification—3'-azido plus 5-iodo—creates a pharmacophore distinct from both the 5-methyl (AZT) and 5-unsubstituted (AZddU) compounds.

Structure-Activity Relationship Halogen Bonding Reverse Transcriptase Nucleoside Binding Molecular Recognition

Defined Research Applications for 3'-Azido-2',3'-dideoxy-5-iodouridine (AzIdUrd) Based on Quantitative Evidence


Intermediate-Potency Positive Control in HIV-1 Reverse Transcriptase Inhibition Assays

For laboratories conducting anti-HIV-1 screening assays requiring a reference compound with defined intermediate potency, AzIdUrd provides a validated ED50 of 0.23 μM against HTLV-III/LAV in cell culture, positioned between the more potent AZT (0.023 μM) and the less potent 5-bromo analogue (2.3 μM) [1]. This established potency benchmark enables calibration of assay sensitivity and serves as a comparator for evaluating novel NRTI candidates.

Enzymatic Studies of Thymidine Kinase-Mediated Nucleoside Analogue Activation

The demonstrated phosphorylation rate of AzIdUrd—approximately 3-fold faster than thymidine in H9 cell extracts, with a defined Ki of 2.63 μM for cytosolic thymidine kinase [2]—positions this compound as a valuable probe for investigating nucleoside analogue activation pathways. Researchers studying kinase substrate specificity, phosphorylation kinetics, or resistance mechanisms associated with thymidine kinase mutations can utilize AzIdUrd as a characterized halogenated NRTI substrate.

Murine Retrovirus Model Studies Requiring Defined Cross-Species Activity

Investigators utilizing Moloney-murine leukemia virus (M-MULV) as a model system for retroviral replication should note that AzIdUrd exhibits an ED50 of 3.0 μM in this system, representing a 13-fold reduction in potency relative to its anti-HIV-1 activity (ED50 = 0.23 μM) [1]. This quantitative virus-specific activity profile enables appropriate dose selection and interpretation of efficacy data in murine retrovirus models.

Comparative Cytotoxicity Profiling in Lymphoid Cell-Based Antiviral Assays

For experimental designs where host cell viability is a critical parameter, the defined cytotoxicity of AzIdUrd in uninfected H9 cells (IC50 = 197 μM at 72 hours) [3] provides a quantitative benchmark for distinguishing antiviral efficacy from cytotoxic effects. The 3-fold difference in cytotoxicity between AzIdUrd (197 μM) and its 5-bromo analogue (590 μM) enables researchers to select the optimal compound based on the therapeutic window requirements of their specific assay system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Azido-2',3'-dideoxy-5-iodouridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.